N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
The compound “N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is a derivative of imidazo[2,1-b]thiazole . It has been reported to have antiproliferative activities against a panel of 55 cell lines of nine different cancer types . The compound has shown superior potencies than Sorafenib, a reference standard drug, against different cancer cell lines .
Scientific Research Applications
Synthesis and Chemical Reactions
This compound is involved in the synthesis of various heterocyclic compounds. For example, it is used in the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which have shown moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Similarly, the synthesis of new thiazole derivatives incorporating this compound has been reported, with some showing potent antimicrobial activities (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
Biological Activities
The compound has been used in the synthesis of various biologically active heterocyclic compounds. For instance, derivatives synthesized using this compound have been evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to standard drugs (Riyadh, 2011). Additionally, certain derivatives were found to exhibit potent antitumor activities in studies, highlighting its potential in cancer research (Becan & Wagner, 2008).
Antimicrobial and Antifungal Properties
Several studies have demonstrated the antimicrobial and antifungal properties of compounds synthesized using this chemical. Some derivatives have shown significant inhibitory activity against various fungal strains, indicating their potential use in antifungal therapies (Chhabria, Rathod, Vala, & Patel, 2011). Additionally, certain synthesized compounds have been found to inhibit the growth of both gram-positive and gram-negative bacteria effectively (Abdelhamid, Sayed, & Zaki, 2007).
Antioxidant and Anticancer Properties
The compound has been used in synthesizing antioxidants and anticancer agents. For instance, triazolo-thiadiazoles derived from this compound have shown in vitro antioxidant properties and potent cytotoxic effects on hepatocellular carcinoma cell lines (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Future Directions
properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7OS/c1-11-8-12(2)29-20(24-11)26-18(27-29)19(30)23-9-17-13(3)28-10-16(25-21(28)31-17)14-4-6-15(22)7-5-14/h4-8,10H,9H2,1-3H3,(H,23,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPZLOABQUSQGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N4C=C(N=C4S3)C5=CC=C(C=C5)F)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
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